O-Desmethyl Indomethacin-d4

Descripción general

Descripción

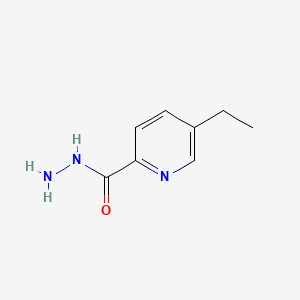

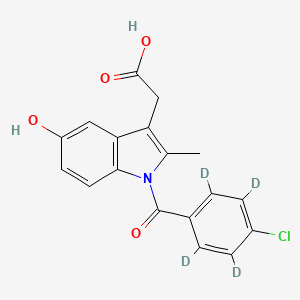

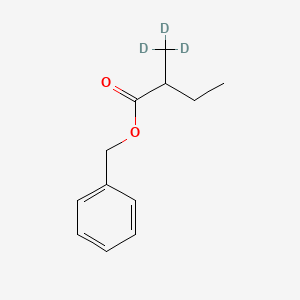

O-Desmethyl Indomethacin-d4 is the deuterium labeled O-Desmethyl Indomethacin . It’s a metabolite of Indomethacin . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of O-Desmethyl Indomethacin-d4 is C18H10D4ClNO4 . The exact mass is 347.08600 .Physical And Chemical Properties Analysis

The physical and chemical properties of O-Desmethyl Indomethacin-d4 include a molecular weight of 347.78600 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Anti-Inflammatory Research

O-Desmethyl Indomethacin-d4 (DMI-d4) is a metabolite of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). DMI-d4 is used in research to understand the pharmacokinetics and metabolism of Indomethacin. It helps in studying the drug’s efficacy and the reduction of its adverse effects, such as gastrointestinal ulceration and renal toxicity .

Bioconjugation Strategies

Researchers use DMI-d4 to explore bioconjugation strategies with lipids to create novel formulations of Indomethacin. These strategies aim to enhance the drug’s therapeutic benefits while minimizing its side effects. The conjugation of DMI-d4 with lipids can lead to the development of prodrugs, drug-phospholipid conjugates, and nanoparticles for targeted delivery .

Drug Delivery Systems

DMI-d4 serves as a model compound in the design of lipid-based drug delivery systems such as liposomes. These systems can potentially improve the solubility and stability of Indomethacin, providing a controlled release mechanism that could reduce the frequency of dosing and improve patient compliance .

Pharmacological Efficacy Studies

The metabolite is crucial for evaluating the pharmacological efficacy of Indomethacin’s lipid formulations. By comparing the effects of DMI-d4 with the parent compound, researchers can assess the impact of these formulations on the drug’s anti-inflammatory, analgesic, and antipyretic properties .

Toxicology and Safety Profiling

DMI-d4 is instrumental in toxicological studies to determine the safety profile of new Indomethacin formulations. It helps in identifying any potential toxic metabolites and assessing the risk of adverse reactions in patients .

Mechanistic Studies of NSAIDs

As a metabolite of a well-known NSAID, DMI-d4 is used in mechanistic studies to understand the action of NSAIDs on cyclooxygenase (COX) enzymes. These studies contribute to the development of safer and more effective anti-inflammatory medications .

Direcciones Futuras

Mecanismo De Acción

- COX enzymes catalyze the conversion of arachidonic acid (AA) into prostaglandins (PGs) and thromboxanes. By inhibiting COX, O-Desmethyl Indomethacin-d4 reduces the production of these inflammatory mediators .

- This inhibition leads to reduced inflammation, pain, and fever, making O-Desmethyl Indomethacin-d4 effective in various conditions, including rheumatoid arthritis, osteoarthritis, and acute gouty arthritis .

- Downstream effects include decreased vasodilation, reduced pain signaling, and diminished inflammatory responses .

- Its main metabolites are formed through these reactions, contributing to its overall pharmacokinetic profile .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLNWQPYFBIALN-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)O)CC(=O)O)C)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675811 | |

| Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desmethyl Indomethacin-d4 | |

CAS RN |

1189916-55-9 | |

| Record name | {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)

![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)